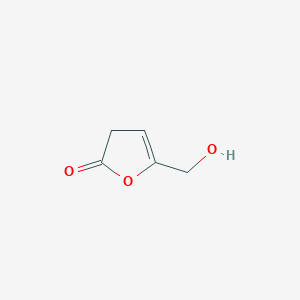

2(3H)-Furanone, 5-(hydroxymethyl)-

Description

Structural and Stereochemical Features of 2(3H)-Furanone, 5-(hydroxymethyl)-

The chemical identity and reactivity of 2(3H)-Furanone, 5-(hydroxymethyl)- are fundamentally dictated by its distinct molecular architecture and three-dimensional arrangement.

The foundational structure of 2(3H)-Furanone, 5-(hydroxymethyl)- is the γ-lactone ring. This core architecture, also known as a γ-butyrolactone, is an aliphatic five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the ring oxygen. hmdb.ca Specifically, in the case of the furanone nomenclature, this corresponds to a dihydrofuran ring with a carbonyl group at the C2 position. hmdb.ca The parent compound, 2(3H)-furanone, is a butenolide. hmdb.ca

The defining feature of the title compound is the hydroxymethyl group (-CH₂OH) attached to the 5th position of the furanone ring. nih.gov This substitution provides a primary alcohol functional group, which is a key site for further chemical modifications and reactions. The molecular formula for this compound is C₅H₆O₃. nih.gov

Table 1: Key Structural and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₃ nih.gov |

| Molecular Weight | 114.10 g/mol nih.govsigmaaldrich.com |

| Core Structure | γ-Lactone (Butenolide) hmdb.cahmdb.ca |

The spatial arrangement of atoms in 2(3H)-Furanone, 5-(hydroxymethyl)- is of critical importance due to the presence of a stereocenter. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. libretexts.org The C5 carbon of the furanone ring, which is bonded to the ring oxygen, a hydrogen atom, the C4 carbon, and the hydroxymethyl group, is a chiral center.

This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers. libretexts.org These are designated as (R)-5-(hydroxymethyl)-2(3H)-furanone and (S)-5-(hydroxymethyl)-2(3H)-furanone. A structure with one stereocenter will have 2¹ = 2 possible stereoisomers. libretexts.org

The distinct stereoisomeric forms are highly significant in research because biological systems often exhibit stereospecificity, interacting differently with each enantiomer. The (S)-enantiomer, specifically (S)-(-)-5-Hydroxymethyl-2(5H)-furanone, is noted for its application as a starting material in the stereoselective synthesis of various target molecules. sigmaaldrich.com Research applications have demonstrated its use in preparing partially saturated heterocycles, the natural product (+)-muscarine, and potential antiviral agents like 3′-ethynylthymidine. sigmaaldrich.com This underscores the importance of obtaining enantiomerically pure forms of the compound for specific synthetic and biological research goals.

In scientific literature, 2(3H)-Furanone, 5-(hydroxymethyl)- is identified by several names and registry numbers. Adherence to standardized nomenclature, such as the IUPAC system, is crucial for clarity and precision in academic communication. However, a variety of synonyms are also commonly encountered.

The CAS Registry Number provides a unique identifier for this chemical substance. The primary CAS number associated with the racemic or unspecified stereochemistry of the compound is 78508-96-0. nih.govsigmaaldrich.com

Table 2: Nomenclature and Synonyms for 2(3H)-Furanone, 5-(hydroxymethyl)-

| Type | Identifier |

|---|---|

| IUPAC Name | 5-(Hydroxymethyl)-2(5H)-furanone |

| 2-(hydroxymethyl)-2H-furan-5-one nih.gov | |

| CAS Registry Number | 78508-96-0 nih.govsigmaaldrich.com |

| Synonyms | 5-(Hydroxymethyl)-2(5H)-furanone nih.gov |

| (S)-(-)-5-Hydroxymethyl-2(5H)-furanone sigmaaldrich.com |

Contemporary Research Significance in Organic Chemistry and Chemical Biology

The compound 2(3H)-Furanone, 5-(hydroxymethyl)- serves as a valuable and versatile chiral precursor in modern organic synthesis. Its bifunctional nature, possessing both a lactone and a primary alcohol, allows for a wide range of chemical transformations. The lactone can undergo ring-opening reactions, while the hydroxymethyl group can be oxidized, converted to a leaving group, or used in esterification and etherification reactions.

In the realm of organic chemistry, the (S)-enantiomer is particularly prized as a chiral building block. sigmaaldrich.com Its utility has been demonstrated in the synthesis of complex natural products and their analogues. sigmaaldrich.com The ability to use this relatively simple molecule to construct more elaborate structures with defined stereochemistry is a powerful strategy in total synthesis.

From a chemical biology perspective, the furanone scaffold is a structural motif present in various natural products with diverse biological activities. researchgate.net Derivatives of 5-(hydroxymethyl)-2-furan structures are investigated for their potential biological effects. researchgate.net For instance, research into related furan (B31954) compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, has explored their cytotoxic effects against cancer cell lines and their antibacterial properties. researchgate.net The role of 5-(hydroxymethyl)-2-furfural (HMF), a related furan derivative, as an intermediate in the Maillard reaction during food processing is also an area of significant study. pan.olsztyn.plnih.gov The study of 2(3H)-Furanone, 5-(hydroxymethyl)- and its derivatives contributes to the broader search for novel bioactive compounds and provides tools for probing biological processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-3H-furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNRODMULRDGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3h Furanone, 5 Hydroxymethyl and Its Derivatives

Asymmetric Synthesis Approaches for Enantiomeric Control

Achieving enantiomeric control is a paramount goal in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific stereoconfiguration. For butenolide structures, asymmetric catalysis has emerged as a powerful tool. nih.gov Methodologies employing catalytic amounts of chiral metal complexes or organocatalysts have been extensively developed to construct these challenging scaffolds. nih.govacs.orgnih.gov

Organocatalysis provides a robust, metal-free approach to the asymmetric synthesis of butenolides. Domino reactions, or cascade reactions, are particularly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, increasing complexity rapidly. nih.gov

A key strategy involves the vinylogous aldol (B89426) reaction, where 2(5H)-furanone derivatives act as nucleophiles. nih.govacs.org For instance, chiral bifunctional catalysts derived from amino acids have been successfully employed. Lu and co-workers developed an enantioselective vinylogous aldol reaction of halogenated furanones with α-ketoesters using a tryptophan-derived catalyst, achieving high diastereoselectivities and enantioselectivities. acs.org Similarly, chiral guanidine-based catalysts have been used to promote asymmetric vinylogous aldol reactions of dihalofuranones with aldehydes. nih.gov

Another powerful approach is the asymmetric Mannich reaction, which introduces an amine functionality and provides access to nitrogen-containing butenolide derivatives. acs.org Chiral N,N′-dioxide–metal complexes have proven effective in catalyzing the reaction between γ-butenolides and various electrophiles. Feng and colleagues reported a highly stereoselective reaction using a chiral N,N′-dioxide/Sc(III) complex to generate γ,γ-disubstituted butenolides with adjacent quaternary and tertiary stereocenters in excellent yields and enantioselectivities (up to 99% ee). acs.orgrsc.org This method was applied to the concise synthesis of natural products like blennolide C. rsc.org

Below is a table summarizing selected organocatalytic strategies for the synthesis of chiral butenolide derivatives.

| Catalyst System | Reaction Type | Reactants | Key Features | Ref |

| Tryptophan-derived bifunctional catalyst | Vinylogous Aldol Reaction | Halogenated furanones, α-ketoesters | High diastereo- and enantioselectivities. | acs.org |

| Chiral Guanidine (from binaphthyl scaffold) | Vinylogous Aldol Reaction | Dihalofuranones, Aldehydes | Avoids α-substitution competition. | nih.gov |

| Chiral N,N′-Dioxide/Sc(III) Complex | Vinylogous Conjugate Addition | Butenolide, 2-Ester Chromones | Low catalyst loading (1 mol%), up to 99% ee. | rsc.org |

| Zn–ProPhenol Complex | Vinylogous Addition | 5-Alkyl γ-butenolides, 2-Chromones | Atom-economical, no preactivation needed. | rsc.org |

Chiral pool synthesis is an effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. elsevierpure.com Carbohydrates are particularly valuable precursors due to their inherent chirality and high degree of functionalization. elsevierpure.com

A prominent bio-derived platform chemical for synthesizing furan (B31954) derivatives is 5-(hydroxymethyl)furfural (HMF), which is formed from the dehydration of hexoses like fructose (B13574) and glucose. nih.govosti.gov HMF itself can be a precursor to 2(3H)-Furanone, 5-(hydroxymethyl)-. For example, the selective oxidation of HMF can yield 5-hydroxymethyl-2-furancarboxylic acid. rsc.org Further transformations of these furanic compounds can lead to the desired butenolide structure. The biosynthesis of related compounds, such as 5-hydroxymethyl-3,4-dihydroxy-2(5H)-furanone (erythroascorbic acid) from sugars in yeast, highlights the natural link between carbohydrates and this class of furanones. nih.gov

The general pathway involves the regio- and stereoselective manipulation of the functional groups on a monosaccharide to construct the butenolide core. This approach leverages the defined stereocenters of the starting sugar to control the stereochemistry of the final product, bypassing the need for an asymmetric induction step.

| Natural Precursor | Intermediate | Target Class | Key Advantage | Ref |

| Carbohydrates (e.g., Fructose) | 5-(Hydroxymethyl)furfural (HMF) | Furanones, Butenolides | Utilizes renewable biomass resources. | nih.govosti.gov |

| Mucochloric/Mucobromic Acid | 3,4-dihalo-2(5H)-furanones | Chiral 2(5H)-furanone sulfones | Acid-catalyzed reaction with chiral alcohols (l-menthol, l-borneol). | nih.gov |

Multi-Step Chemical Synthesis Routes

Multi-step synthesis provides versatile and often highly controllable pathways to 2(3H)-Furanone, 5-(hydroxymethyl)- and its derivatives. These routes are designed to build the molecule's framework through a sequence of reliable and well-understood chemical reactions.

Oxidative cyclization is a direct method for constructing the butenolide ring from an acyclic precursor. A common strategy involves the cyclization of β,γ-unsaturated carboxylic acids. Maruoka and colleagues reported a selenium-catalyzed enantioselective oxidative cyclization that transforms these acids into enantioenriched butenolides. nih.govacs.org The process uses an electrophilic selenium catalyst generated in situ. nih.govacs.org

Hypervalent iodine reagents have also been employed for the oxidative cyclization of β-substituted β,γ-unsaturated carboxylic acids, providing a route to 4-substituted furan-2-ones. organic-chemistry.org Another approach involves the oxidation of furfural (B47365) with performic acid, which yields a mixture of furanones that can be isomerized to the desired 2(5H)-furanone. orgsyn.org The use of a titanium silicate (B1173343) molecular sieve has been reported as an efficient catalyst for the oxidation of furfural to 5-hydroxy-2(5H)-furanone. rsc.org

| Reagent/Catalyst | Substrate | Product | Key Features | Ref |

| Selenium Catalyst / NFSI | β,γ-Unsaturated Carboxylic Acids | Enantioenriched Butenolides | Enantioselective selenofunctionalization at ambient temperature. | nih.govacs.org |

| Hypervalent Iodine Reagent | β-Substituted β,γ-Unsaturated Carboxylic Acids | 4-Substituted Furan-2-ones | Provides access to substituted butenolides. | organic-chemistry.org |

| Performic Acid | Furfural | 2(5H)-Furanone | Involves oxidation and subsequent isomerization. | orgsyn.org |

| Titanium Silicate Molecular Sieve | Furfural | 5-Hydroxy-2(5H)-furanone | Heterogeneous catalysis for efficient synthesis. | rsc.org |

Selective reduction offers a powerful method for synthesizing butenolides from more oxidized starting materials. Borane (B79455) reagents are particularly useful for their ability to selectively reduce certain functional groups. The mechanism of borane-mediated reductions often involves the activation of a carbonyl group by the Lewis acidic boron, followed by hydride transfer. acsgcipr.org

While sodium borohydride (B1222165) (NaBH₄) typically does not reduce amides or esters, its reactivity can be enhanced with additives. acsgcipr.org More reactive borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are effective for reducing a wider range of functional groups, including carboxylic acids and lactams. acsgcipr.orgresearchgate.net These reagents can be used to selectively reduce a precursor, such as a substituted maleic anhydride (B1165640) or a related dicarbonyl compound, to form the desired γ-hydroxy lactone structure.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a potent Lewis acid catalyst used for the hydrosilylation and reductive ring-opening of furan derivatives. nih.govthieme.de This catalysis can convert furans into valuable silicon-functionalized synthetic intermediates, which can then be further elaborated into butenolide structures. nih.gov The process involves the attack of the furan on a silylium (B1239981) species generated in situ, followed by reduction with a borohydride. nih.gov

Lactonization, the formation of a cyclic ester, is a fundamental and widely used method for synthesizing butenolides. This process typically involves the intramolecular cyclization of a suitable hydroxy-carboxylic acid or its derivative. acs.org The formation of a five-membered γ-butyrolactone ring is often a kinetically and thermodynamically favorable process. acs.org

Various methods have been developed to induce cyclization. A photoinduced intramolecular cyclization of allyl acrylates can produce γ-butyrolactone structures through a 1,4-hydrogen atom transfer mechanism. rsc.org Gold-catalyzed intramolecular cyclization of malonate-substituted allylic acetates has been shown to produce polysubstituted γ-vinyl butyrolactones with high diastereoselectivity. rsc.org

Another innovative approach involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones. nih.govacs.org Hydroxymethyl-substituted cyclopropenones react with catalytic phosphine (B1218219) to form a ketene (B1206846) ylide intermediate, which is then trapped by the pendant hydroxy group to afford the butenolide scaffold. nih.govacs.org This method is tolerant of a wide range of functional groups. nih.govacs.org

| Method | Precursor | Catalyst/Reagent | Key Features | Ref |

| Carboxylative Cyclization | Allylic Alcohols | Photoredox/HAT Catalysis, CO₂ source | Incorporates CO₂ directly to form the lactone. | acs.org |

| Gold-Catalyzed Cyclization | Malonate Substituted Allylic Acetates | Gold(I) Catalyst | Highly diastereoselective synthesis of γ-vinyl butyrolactones. | rsc.org |

| Phosphine-Catalyzed Cyclization | Hydroxymethylcyclopropenones | Triphenylphosphine (PPh₃) | Ring-opening followed by intramolecular trapping. | nih.govacs.org |

| Iodolactonization | Alkenoic Acids | Iodine (I₂) | Classical method for lactone synthesis. | acs.org |

Strategic Utilization as a Chiral Synthon in Complex Molecule Construction

The enantiomerically pure forms of 5-(hydroxymethyl)-2(3H)-furanone are recognized as versatile chiral synthons, serving as foundational starting materials for the asymmetric synthesis of complex natural and unnatural products. scbt.comscbt.com The embedded stereocenter at the C5 position, bearing the hydroxymethyl group, provides a crucial handle for introducing chirality into target molecules, guiding the stereochemical outcome of subsequent transformations.

A prominent application is in the synthesis of bioactive compounds. For instance, (S)-(-)-5-Hydroxymethyl-2(5H)-furanone is a key starting material in the preparation of the natural product (+)-muscarine, a toxin found in certain mushrooms. sigmaaldrich.com It also serves as a precursor for antiviral agents like 3′-Ethynylthymidine. sigmaaldrich.com The synthesis of partially saturated heterocycles is another area where this chiral synthon is employed. sigmaaldrich.com

Furthermore, the synthesis of ligands for medicinal applications leverages this chiral pool starting material. An efficient, enantioselective synthesis of (3R, 3aS, 6aR)-3-hydroxyhexahydrofuro[2,3-b]furan, a critical ligand used in the creation of potent HIV protease inhibitors, begins with (5S)-hydroxymethyl-5H-furan-2-one. google.com This pathway is advantageous as it produces a single, optically pure enantiomer, avoiding the inefficient resolution of a racemic mixture. google.com The synthesis of novel chiral 2(5H)-furanone sulfones possessing terpene moieties, which exhibit significant antimicrobial activity, also originates from stereochemically pure furanone precursors, highlighting the compound's role in generating diverse, biologically active molecules. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

In syntheses involving furanone derivatives, the choice of solvent can be critical. For example, in the oxidative coupling reactions to form dihydrobenzofuran structures, acetonitrile (B52724) has been identified as a superior solvent to more traditional choices like dichloromethane (B109758) or benzene, providing a better balance between conversion and selectivity. scielo.br The reaction time is another key variable; extending it unnecessarily can lead to the formation of undesired byproducts and reduced selectivity. scielo.br Optimized protocols have successfully reduced reaction times from 20 hours to just 4 hours without compromising the yield. scielo.br

Catalyst selection and loading are also paramount. In the oxidation of furan to 5-hydroxy-2(5H)-furanone, using oxone as the oxidant in water provides a practical and scalable method. researchgate.net For the oxidation of related substrates like 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid using whole-cell biocatalysts, controlling the pH is essential, as the accumulation of the acidic product can inhibit the reaction. rsc.org Under optimized pH and substrate concentration conditions, near-complete conversion (99% yield) of HMF has been achieved. rsc.org

The following table summarizes key findings from various studies on the optimization of reaction conditions for the synthesis of 2(3H)-Furanone, 5-(hydroxymethyl)- and related derivatives, demonstrating the impact of different parameters on reaction outcomes.

Interactive Data Table: Optimization of Synthetic Parameters

| Target Compound/Reaction | Parameter Optimized | Condition | Outcome/Yield | Reference |

|---|---|---|---|---|

| Dihydrobenzofuran Neolignans | Solvent | Acetonitrile | Best balance of conversion & selectivity | scielo.br |

| Dihydrobenzofuran Neolignans | Reaction Time | 4 hours (down from 20) | Maintained conversion & selectivity | scielo.br |

| 5-Hydroxymethyl-dihydrofuran-2(3H)-one | Synthesis Protocol | Continuous flow lactonization | 80% isolated yield | rsc.org |

| 5-Hydroxymethyl-2-furancarboxylic Acid | Biocatalysis (pH) | Optimized pH control | 99% yield from HMF | rsc.orgresearchgate.net |

These examples underscore the importance of systematic optimization to enhance the synthetic utility of 2(3H)-Furanone, 5-(hydroxymethyl)-. By carefully tuning reaction parameters, chemists can develop more efficient, selective, and higher-yielding processes for the construction of valuable complex molecules.

Chemical Reactivity and Derivatization Strategies of 2 3h Furanone, 5 Hydroxymethyl

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol group in 2(3H)-furanone, 5-(hydroxymethyl)- is readily susceptible to oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the selective oxidation of the primary alcohol to an aldehyde, yielding 5-formyl-2(3H)-furanone. libretexts.orgmasterorganicchemistry.com This transformation is crucial for subsequent reactions where the aldehyde functionality is required for chain extension or the introduction of other functional groups.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the carboxylic acid, forming 2(3H)-furanone-5-carboxylic acid. libretexts.orgmasterorganicchemistry.com This derivative is a valuable intermediate for the synthesis of various amides, esters, and other carboxylic acid derivatives.

The selection of the appropriate oxidizing agent is critical to control the extent of oxidation and avoid undesired side reactions. The table below summarizes common oxidizing agents and their products.

| Oxidizing Agent | Product | Oxidation Level |

| Pyridinium chlorochromate (PCC) | 5-formyl-2(3H)-furanone | Aldehyde |

| Dess-Martin Periodinane (DMP) | 5-formyl-2(3H)-furanone | Aldehyde |

| Swern Oxidation | 5-formyl-2(3H)-furanone | Aldehyde |

| Potassium permanganate (KMnO₄) | 2(3H)-furanone-5-carboxylic acid | Carboxylic Acid |

| Chromic acid (H₂CrO₄) | 2(3H)-furanone-5-carboxylic acid | Carboxylic Acid |

| Sodium dichromate (Na₂Cr₂O₇) | 2(3H)-furanone-5-carboxylic acid | Carboxylic Acid |

Reduction Chemistry of the Furanone Ring System

The α,β-unsaturated lactone of 2(3H)-furanone, 5-(hydroxymethyl)- can undergo reduction at either the carbon-carbon double bond (conjugate reduction or 1,4-reduction) or the carbonyl group (1,2-reduction), leading to different saturated or partially saturated derivatives. organic-chemistry.orgorganic-chemistry.orgamanote.com

Conjugate Reduction (1,4-Reduction): This type of reduction saturates the carbon-carbon double bond, yielding the corresponding γ-butyrolactone, (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone. organic-chemistry.orgscbt.comchemspider.com This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents designed for conjugate reduction, such as those derived from copper hydride. organic-chemistry.org The resulting saturated lactone is a versatile chiral synthon. scbt.com

1,2-Reduction: Selective reduction of the lactone carbonyl group is more challenging due to the reactivity of the conjugated system. However, certain reagents can favor the formation of the corresponding lactol. For instance, titanocene-catalyzed hydrosilylation has been shown to convert lactones to lactols. acs.org

Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carbonyl group and the ester linkage of the lactone, leading to the formation of a diol.

The table below outlines various reduction strategies and their resulting products.

| Reducing Agent/Method | Type of Reduction | Product |

| H₂/Pd-C | Conjugate (1,4) | (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone |

| Copper Hydride Reagents | Conjugate (1,4) | (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone |

| Titanocene-catalyzed hydrosilylation | 1,2-Reduction | 5-(hydroxymethyl)tetrahydrofuran-2-ol (Lactol) |

| Lithium aluminum hydride (LiAlH₄) | Complete Reduction | 1,2,5-Pentanetriol |

Nucleophilic Substitution Reactions and Functional Group Interconversions

The hydroxyl group of 2(3H)-furanone, 5-(hydroxymethyl)- can be converted into other functional groups through nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, expanding the synthetic utility of the parent molecule.

Common transformations include the conversion of the alcohol to halides (e.g., using SOCl₂ for the chloride or PBr₃ for the bromide), which then serve as excellent leaving groups for subsequent substitution with nucleophiles such as azides, cyanides, or thiols. The hydroxyl group can also be acylated to form esters or converted to ethers. nih.gov These derivatizations are fundamental for building more complex molecular architectures. For example, the reaction with acyl chlorides or anhydrides in the presence of a base readily yields the corresponding esters. nih.gov

Isomerization and Thermal/Photochemical Transformations

The 2(3H)-furanone ring system can undergo isomerization and other transformations under thermal or photochemical conditions. researchgate.netacs.org

Isomerization: 2(3H)-furanones can isomerize to the thermodynamically more stable 2(5H)-furanones. researchgate.netepa.hu This process can sometimes be facilitated by basic conditions. epa.hu

Thermal Transformations: Upon heating, 2(3H)-furanones can undergo complex rearrangements and decompositions. Theoretical studies suggest that heating can lead to a ring-opening to form a ketenoic aldehyde intermediate, which can then re-close to form the isomeric 2(5H)-furanone. researchgate.netnih.gov At higher temperatures, decomposition to smaller molecules can occur. researchgate.netnih.gov For instance, the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a related furan (B31954) derivative, can lead to dimerization and degradation products like 5-methylfurfural (B50972) and 2,5-furandicarboxaldehyde. researchgate.netnih.gov

Photochemical Transformations: Photochemical reactions of furanones, particularly those involving triplet states, are significant in the synthesis of natural products. researchgate.net These transformations can include [2+2] photocycloadditions and other rearrangements. tandfonline.com Radicals generated photochemically can also add to the electron-deficient double bond of furanones. jcu.edu.au

Cycloaddition Reactions and Dienolate Chemistry

The α,β-unsaturated system in 2(3H)-furanones makes them suitable substrates for cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as dienophiles. researchgate.netnih.govacs.org

Furthermore, under basic conditions, 2(3H)-furanones can be deprotonated at the α-position to form a dienolate. nih.govacs.orgnih.govacs.org This dienolate is a versatile nucleophile that can react with various electrophiles at either the α- or γ-position, a concept known as vinylogous reactivity. nih.gov This reactivity has been exploited in various transformations, including higher-order cycloadditions. For instance, organocatalytic Brønsted base activation of 5-substituted-furan-2(3H)-ones generates dienolates that can participate in [8+2] cycloaddition reactions with 8,8-dicyanoheptafulvene. nih.govacs.org

Mechanistic Investigations of Biological Activities of 2 3h Furanone, 5 Hydroxymethyl

Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models

The potential of 2(3H)-Furanone, 5-(hydroxymethyl)- to inhibit cell growth and induce programmed cell death (apoptosis) has been a key area of research. These investigations aim to understand the molecular interactions that underpin its effects on cancer cells.

Modulation of Cell Cycle Progression and Apoptotic Pathways

At present, detailed studies specifically elucidating the modulation of cell cycle progression and apoptotic pathways by 2(3H)-Furanone, 5-(hydroxymethyl)- are limited in the publicly available scientific literature. While research on related furanone compounds has demonstrated the ability to arrest the cell cycle at various phases and to trigger apoptosis through both intrinsic and extrinsic pathways, specific data for 2(3H)-Furanone, 5-(hydroxymethyl)- remains to be conclusively established.

Molecular Target Identification and Ligand-Receptor Interactions

The precise molecular targets of 2(3H)-Furanone, 5-(hydroxymethyl)- within cancer cells are yet to be fully identified. Understanding the direct binding partners and the subsequent downstream signaling events is crucial for a complete mechanistic picture. Future research, potentially employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling, will be instrumental in identifying specific ligand-receptor interactions and unraveling the intricate molecular mechanisms of its antiproliferative action.

Antimicrobial Mechanisms of Action

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Furanone derivatives have shown promise in this area, and investigations into the antimicrobial properties of 2(3H)-Furanone, 5-(hydroxymethyl)- are underway.

Interference with Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. Some furanone compounds are known to interfere with QS systems, thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development. However, specific studies demonstrating the interference of 2(3H)-Furanone, 5-(hydroxymethyl)- with bacterial QS systems have not been extensively reported.

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Microorganisms

Antioxidant Activity and Cellular Redox State Modulation

Mechanisms of Free Radical Scavenging

Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause significant damage to cells through a process called oxidative stress. Antioxidants mitigate this damage by neutralizing free radicals. The primary mechanisms by which this occurs are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Direct experimental evaluation of the free radical scavenging activity of 2(3H)-Furanone, 5-(hydroxymethyl)- using common assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays is not extensively documented in publicly available literature. However, the potential for such activity can be inferred from studies on structurally related compounds.

Furan (B31954) fatty acids, which also possess a furan ring, have been shown to be potent scavengers of the highly reactive hydroxyl radical (HO•). nih.gov The mechanism involves the furan moiety directly competing with spin-trapping agents for the hydroxyl radical, thereby neutralizing it. nih.gov This is a crucial protective mechanism, as hydroxyl radicals are among the most damaging free radicals in biological systems. The reactivity of these related furan compounds with hydroxyl radicals is notable for being near the diffusion-controlled limit, indicating a very rapid and efficient scavenging process. nih.gov

Methods for Determining Radical Scavenging Activity The assessment of free radical scavenging mechanisms relies on various experimental techniques.

Electron Spin Resonance (ESR) Spectroscopy: This is the only technique that can directly detect the presence of unpaired electrons, which are characteristic of free radicals. nih.gov For highly reactive radicals like HO•, a technique called spin trapping is used. A "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), reacts with the unstable radical to form a more stable radical adduct that can be detected and quantified by ESR. nih.govencyclopedia.pub

While direct quantitative data for 2(3H)-Furanone, 5-(hydroxymethyl)- is scarce, the data from related compounds suggests a potential for significant antioxidant activity, particularly against hydroxyl radicals.

Table 1: Kinetic Data for Hydroxyl Radical Scavenging by Related Furan Compounds

| Compound Class | Radical Scavenged | Rate Constant (k) | Method |

|---|---|---|---|

| Furan Fatty Acids | Hydroxyl Radical (HO•) | ~1.7 x 10¹⁰ M⁻¹ s⁻¹ nih.gov | Electron Spin Resonance (ESR) with Spin Trapping nih.gov |

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2 signaling)

Beyond direct radical scavenging, cells possess sophisticated endogenous defense systems. A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.org In response to oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. researchgate.net There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the production of a suite of protective proteins, including antioxidant and phase II detoxification enzymes. nih.govnih.gov

There is currently a lack of direct scientific evidence demonstrating that 2(3H)-Furanone, 5-(hydroxymethyl)- specifically activates the Nrf2 pathway. However, extensive research on the closely related furan derivative, 5-hydroxymethyl-2-furfural (5-HMF), provides a strong case for the potential of this class of molecules to modulate this critical pathway. Studies have shown that 5-HMF can protect against oxidative damage by activating the Nrf2/ARE signaling cascade. This activation leads to a significant increase in the expression of key cytoprotective enzymes.

Key Downstream Targets of Nrf2 Activated by 5-HMF:

Heme oxygenase-1 (HO-1): An enzyme that breaks down heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxification enzyme that reduces harmful quinones.

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. It is composed of a catalytic subunit (GCLC) and a modulatory subunit (GCLM).

Treatment with 5-HMF has been observed to enhance the nuclear translocation of Nrf2 and increase the expression of these downstream proteins, thereby bolstering the cell's intrinsic antioxidant defenses.

Table 2: Effects of a Related Furan Compound on the Nrf2 Pathway

| Compound | Effect | Downstream Genes/Proteins Upregulated | Model System |

|---|---|---|---|

| 5-hydroxymethyl-2-furfural (5-HMF) | Activation of Nrf2/ARE pathway | HO-1, NQO1, GCLC, GCLM | Ischemic striatum in mice |

Enzymatic and Receptor Modulatory Effects

The biological activities of 2(3H)-Furanone, 5-(hydroxymethyl)- and related furanones extend to the modulation of specific protein functions, including enzymes and cellular receptors.

Enzymatic Modulatory Effects Certain furanone compounds have been identified as signaling molecules that can influence enzymatic activity. For instance, specific 2(5H)-furanones released by the bacterium Lactobacillus helveticus during periods of stress have been shown to induce the activity of autolysins in neighboring bacterial cells. researchgate.net Autolysins are enzymes that break down components of the bacterial cell wall, playing a role in processes like cell division, separation, and autolysis. This finding suggests that furanones can act as signaling molecules that modulate key enzymatic processes within bacterial populations. researchgate.net

Receptor Modulatory Effects One of the most well-documented receptor-modulatory effects of the furanone structural class is the inhibition of quorum sensing (QS) in bacteria. nih.govfrontiersin.org Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. frontiersin.org This process is mediated by signaling molecules, such as N-Acylhomoserine lactones (AHLs) in Gram-negative bacteria, which bind to specific transcriptional regulator receptors (e.g., LasR in Pseudomonas aeruginosa). lgcstandards.com

Furanones, due to their structural similarity to AHLs, can act as competitive antagonists for these receptors. researchgate.net By binding to the receptor, they prevent the natural signaling molecule from activating it, thereby disrupting QS-regulated processes. This inhibition effectively blocks the coordinated expression of virulence factors and prevents the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. nih.govfrontiersin.org Studies have demonstrated that even the basic 2(5H)-furanone structure can inhibit QS signaling across a wide range of AHL signal types and significantly reduce biofilm formation by pathogenic bacteria. nih.govfrontiersin.org Furthermore, other furanone derivatives have shown binding affinity for receptors in mammalian systems, such as cholecystokinin (B1591339) (CCK) receptors. nih.gov

Table 3: Modulatory Effects of Furanone Compounds on Enzymes and Receptors

| Compound Class | Target | Effect | Biological Outcome |

|---|---|---|---|

| 2(5H)-Furanones | Bacterial Autolysins researchgate.net | Induction of enzymatic activity | Modulation of bacterial cell wall degradation researchgate.net |

| 2(5H)-Furanone | Bacterial Quorum Sensing Receptors (e.g., for AHLs) nih.govfrontiersin.org | Competitive antagonism researchgate.net | Inhibition of biofilm formation and virulence factor expression nih.govfrontiersin.org |

| 5-Arylated-5-hydroxy-pyrrol-2-ones (Furanone derivative) | Cholecystokinin (CCK) Receptors nih.gov | Binding and potential modulation | Neuromodulatory or gastrointestinal effects |

Structure Activity Relationship Sar Studies of 2 3h Furanone, 5 Hydroxymethyl Analogs

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of γ-butyrolactone derivatives can be significantly modulated by the nature and position of substituents on the lactone ring. While direct SAR studies on 2(3H)-Furanone, 5-(hydroxymethyl)- are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous γ-butyrolactone structures.

Modifications at the C5 position (the γ-position) of the butyrolactone ring have been shown to be a key determinant of biological activity. For instance, in a series of dibenzyl butyrolactone lignans, the introduction of a 5-hydroxymethyl group was a key modification in a novel synthetic route that produced analogs with excellent cytotoxic profiles against Jurkat T-leukemia cells. nih.gov This suggests that the presence of the hydroxymethyl group at the C5 position can be crucial for certain types of biological activity.

Furthermore, studies on other 5-substituted furanones have demonstrated the importance of the substituent at this position. For example, the synthesis of 5-arylated 2(5H)-furanones and their subsequent conversion to pyridazin-3(2H)-ones revealed that the nature of the aryl group at C5 influenced anticancer activity. researchgate.net Although no clear SAR was established for the 5-arylated furanones themselves in this particular study, the subsequent pyridazinone derivatives showed that a p-methoxy substitution on the aryl ring led to improved antineoplastic properties, highlighting the impact of C5-substituent modifications. researchgate.net

In another study focusing on spermicidal agents, derivatives of 2-acetyl-γ-butyrolactone were synthesized with various aminoalkyl and aldehyde condensation products. nih.gov The results indicated that specific substitutions at the C3 position, influenced by the initial C2-acetyl group, were critical for spermicidal activity, with certain compounds showing efficacy at concentrations as low as 0.05%. nih.gov While not a direct modification of the C5 position, this underscores the principle that substituents at various positions on the γ-butyrolactone ring can dramatically impact biological potency.

A series of γ-butyrolactone derivatives synthesized from dihydrotagetone were evaluated for their α-glucosidase inhibitory activity. researchgate.net The study found that a 5-ethyl-5-isobutyl-3-methyldihydrofuran-2(3H)-one derivative exhibited the highest inhibitory activity, nearly equipotent to the reference drug acarbose. researchgate.net This again emphasizes the role of the C5 substituents in determining biological potency.

The following table summarizes the findings from various studies on substituted γ-butyrolactone analogs:

| Compound Series | Substituent Modification | Biological Activity | Key Finding | Reference |

| Dibenzyl Butyrolactone Lignans | Introduction of 5-hydroxymethyl group | Cytotoxicity (Jurkat T-leukemia cells) | 5-hydroxymethyl group is compatible with potent cytotoxic activity. | nih.gov |

| 5-Arylated 2(5H)-furanones | Variation of aryl group at C5 | Anticancer | The nature of the C5-aryl group influences the activity of derived pyridazinones. | researchgate.net |

| 2-Acetyl-γ-butyrolactone Derivatives | Aminoalkylation and condensation at C3 | Spermicidal | Specific substitutions at C3 are critical for high potency. | nih.gov |

| Dihydrotagetone Derivatives | Alkyl and other groups at C3 and C5 | α-Glucosidase Inhibition | A 5-ethyl-5-isobutyl-3-methyl derivative showed the highest activity. | researchgate.net |

These examples collectively suggest that the substituent at the C5 position of the 2(3H)-furanone ring plays a pivotal role in defining the biological activity profile. The hydroxymethyl group in the parent compound likely contributes to its pharmacological effects through hydrogen bonding interactions with biological targets.

Influence of Stereochemistry on Pharmacological Profiles

The stereochemistry of chiral centers within a molecule can have a profound impact on its interaction with biological systems, which are themselves chiral. For 2(3H)-Furanone, 5-(hydroxymethyl)-, the C5 carbon is a stereocenter, and thus the molecule can exist as (R)- and (S)-enantiomers. The spatial arrangement of the hydroxymethyl group will dictate how the molecule fits into a binding site on a protein or enzyme.

While specific studies detailing the differential pharmacological profiles of the (R)- and (S)-enantiomers of 2(3H)-Furanone, 5-(hydroxymethyl)- are limited, the broader field of γ-butyrolactone chemistry provides compelling evidence for the importance of stereochemistry. For example, the synthesis of γ-butyrolactone hormones that regulate natural product biosynthesis in Streptomyces has shown that stereochemistry is crucial for their activity. acs.org A quantitative structure-activity relationship study of these hormones with their cognate repressor, ScbR, revealed that specific stereoisomers were more effective at relieving repression. acs.org

In the synthesis of dibenzyl butyrolactone lignans, an acyl-Claisen rearrangement was utilized to stereoselectively prepare a key intermediate, emphasizing the importance of controlling the stereochemistry to achieve the desired biological activity. nih.gov Furthermore, the synthesis of chiral 3-hydroxy-γ-butyrolactones highlights the demand for enantiopure building blocks in the creation of pharmaceuticals, as different enantiomers can have distinct or even opposing effects. researchgate.net

The influence of stereochemistry is a fundamental concept in medicinal chemistry, often leading to significant differences in potency, efficacy, and even the type of biological activity between enantiomers. It is therefore highly probable that the (R)- and (S)-enantiomers of 2(3H)-Furanone, 5-(hydroxymethyl)- will exhibit different pharmacological profiles.

Design Principles for Enhanced Bioactivity through Chemical Modification

Based on the available SAR data for γ-butyrolactone analogs, several design principles can be proposed to enhance the bioactivity of 2(3H)-Furanone, 5-(hydroxymethyl)-.

Modification of the C5-Hydroxymethyl Group: The hydroxyl group is a key functional group that can participate in hydrogen bonding. Esterification or etherification of this group could modulate the compound's lipophilicity, potentially improving cell membrane permeability and altering its pharmacokinetic profile. For instance, converting the hydroxyl to an acetate (B1210297) or other ester could serve as a prodrug strategy, releasing the active hydroxylated form in vivo. Bi and colleagues demonstrated that a 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one derivative exhibited neuroprotective effects, showcasing that larger substituents on the C5-methyl group can lead to potent activity. nih.gov

Introduction of Substituents at Other Ring Positions: The introduction of substituents at the C3 and C4 positions of the furanone ring can significantly impact bioactivity. For example, alkyl or aryl groups at C3 have been shown to be important for the analgesic activity of some γ-butyrolactones. acs.org Halogenation at the C3 and C4 positions is another strategy that has been explored in other furanone series, often leading to enhanced antimicrobial or anticancer properties.

Stereoselective Synthesis: Given the importance of stereochemistry, a key design principle is the stereoselective synthesis of either the (R)- or (S)-enantiomer. This would allow for the evaluation of the individual enantiomers and the identification of the more active stereoisomer (the eutomer). This approach is crucial for developing more selective and potent drugs with fewer off-target effects.

Ring Modification and Scaffold Hopping: While moving beyond the immediate scope of analogs, a broader design principle involves using the 2(3H)-furanone, 5-(hydroxymethyl)- scaffold as a starting point for more significant structural changes. This could involve expanding the lactone ring to a six-membered ring or replacing the ring oxygen with another heteroatom like nitrogen to form a pyrrolidone, as has been demonstrated in some studies to yield compounds with improved anti-inflammatory and analgesic activities. researchgate.net

The following table outlines potential design strategies and their rationale:

| Design Strategy | Modification | Rationale |

| C5-Substituent Modification | Esterification/etherification of the hydroxyl group. | Modulate lipophilicity, improve membrane permeability, potential for prodrugs. |

| Replacement of hydroxyl with other functional groups (e.g., amines, halogens). | Explore different binding interactions and electronic properties. | |

| Ring Substitution | Introduction of alkyl, aryl, or halogen groups at C3 and/or C4. | Modulate lipophilicity, steric bulk, and electronic properties to enhance target binding. |

| Stereochemical Control | Stereoselective synthesis of (R)- and (S)-enantiomers. | Isolate the more active enantiomer (eutomer) for improved potency and selectivity. |

| Scaffold Hopping | Ring expansion or heteroatom replacement. | Explore new chemical space and potential for novel mechanisms of action. |

Computational Chemistry and Theoretical Modeling of 2 3h Furanone, 5 Hydroxymethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations allow for the optimization of the molecular geometry and the determination of various electronic and reactivity descriptors.

For furanone derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to achieve a detailed understanding of their molecular structure and electronic behavior irjweb.commdpi.com. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is fundamental for all other computational analyses.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive irjweb.com. While specific calculations for 2(3H)-Furanone, 5-(hydroxymethyl)- are not widely published, studies on related furanones show that structural modifications, such as the introduction of substituents, significantly impact the FMO energy levels ajchem-b.com.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness irjweb.com. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; it quantifies its biological potential and toxicity mdpi.com. |

This table is based on established DFT principles and is intended to be interactive for educational purposes.

The distribution of electrostatic potential (ESP) on the molecular surface can also be mapped. These maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions, including intermolecular interactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are extensively used to explore the mechanisms of chemical reactions, including isomerization, decomposition, and cycloaddition. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them.

A notable study on the thermal decomposition of the parent 2(3H)-furanone and its methyl derivatives using high-level composite model chemistry (CBS-QB3) and DFT (M06-2X/6-311++G(d,p)) provides a framework for understanding the potential reactivity of 2(3H)-Furanone, 5-(hydroxymethyl)- researchgate.netnih.gov. The research revealed that the isomerization of 2(3H)-furanone to the more thermodynamically stable 2(5H)-furanone does not occur directly. Instead, it proceeds through a multi-step mechanism researchgate.netnih.gov:

A hydrogen transfer (1,2-H-transfer) reaction occurs, leading to the opening of the furanone ring.

This ring-opening forms an open-chain ketenoic aldehyde intermediate.

The intermediate then undergoes ring closure to form the isomeric 2(5H)-furanone structure researchgate.netnih.gov.

The calculation of the activation energy (the energy barrier of the transition state) is critical for determining the feasibility and rate of such reactions. For the parent 2(3H)-furanone, these computational studies provide the energy barriers for each step of the isomerization and subsequent decomposition pathways nih.gov. The presence of the 5-(hydroxymethyl) group is expected to influence these reaction pathways and activation energies, a hypothesis that can be precisely tested through targeted computational studies.

Furthermore, computational analysis of the oligomerization of the related compound 5-(hydroxymethyl)furfural (HMF) has shown that dimerization can proceed via an aldol-like reaction with calculated energy barriers, indicating the types of side reactions that might occur during synthesis or processing nih.gov.

Table 2: Representative Calculated Reaction Data for Furanone Derivatives

| Reaction Type | Reactant | Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Isomerization | 2(3H)-Furanone | CBS-QB3 | Activation Energy (to open-ring intermediate) | N/A in abstract | nih.gov |

Note: This table presents data for related compounds to illustrate the type of information gained from computational reaction mechanism studies. N/A indicates the specific value was not available in the cited abstract.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2(3H)-Furanone, 5-(hydroxymethyl)-, and a biological target, typically a protein nih.gov. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. The functional groups of 2(3H)-Furanone, 5-(hydroxymethyl)-—the lactone ring with its carbonyl group, the hydroxyl group, and the carbon-carbon double bond—are all capable of participating in key intermolecular interactions.

Potential Binding Interactions:

Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions with amino acid residues like glutamine, aspartic acid, or serine are often crucial for binding specificity nih.gov.

Hydrophobic Interactions: The carbon backbone of the furanone ring can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine nih.gov.

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the complex. An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, offering insights into the stability of the binding pose, conformational changes in the protein and ligand upon binding, and a more rigorous estimation of binding free energy nih.gov. Analysis of MD trajectories can reveal the persistence of specific hydrogen bonds and the flexibility of different regions of the protein-ligand complex over nanoseconds or longer nih.gov.

While specific docking studies on 2(3H)-Furanone, 5-(hydroxymethyl)- are not prominent in the literature, the general approach would involve selecting a protein target—for instance, an enzyme that furanone derivatives are known to inhibit—and performing these simulations to elucidate the molecular basis of its biological activity mdpi.com.

Spectroscopic Property Prediction via Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework mdpi.com. These calculations provide theoretical spectra that can be compared directly with experimental data. For 2(3H)-Furanone, 5-(hydroxymethyl)-, experimental ¹H NMR data has been well-documented, showing characteristic signals for the ethylenic protons around 6.16 ppm and 7.50 ppm nih.govnih.gov. A computational study would aim to reproduce these shifts, thereby validating the computed molecular structure.

Vibrational Spectroscopy (IR and Raman): The prediction of infrared (IR) and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data arxiv.org. An experimental FTIR spectrum for the related (S)-enantiomer is available and shows characteristic peaks for the C=O and C-O stretching of the lactone ring, as well as O-H stretching from the hydroxymethyl group spectrabase.com.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This calculation yields the excitation energies and oscillator strengths, which correlate with the wavelength (λ_max) and intensity of the absorption peaks, respectively.

Table 3: Experimental Spectroscopic Data for 5-Hydroxymethyl-2(5H)-furanone

| Technique | Nucleus/Region | Observed Chemical Shifts/Frequencies | Reference |

|---|---|---|---|

| ¹H NMR | Ethylenic Protons | δ = 6.16 ppm (dd), 7.50 ppm (dd) | nih.gov |

This table presents available experimental data which serves as a benchmark for computational predictions.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural elucidation and property characterization.

Analytical Methodologies for the Detection and Characterization of 2 3h Furanone, 5 Hydroxymethyl

Chromatographic Techniques (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Separation and Identification

Chromatographic techniques are indispensable for the separation and identification of 2(3H)-Furanone, 5-(hydroxymethyl)- from complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like furanone derivatives. nih.gov For instance, a GC-MS method has been successfully used to identify and quantify various furanones and their derivatives in different matrices. researchgate.netflorajournal.com The mass spectrum of 2(3H)-Furanone, 5-(hydroxymethyl)- would provide a unique fragmentation pattern, allowing for its unequivocal identification.

HPLC is a versatile technique used for the separation of a wide range of compounds. For furanone derivatives, reverse-phase HPLC is often the method of choice. sielc.com While a specific HPLC method for 2(3H)-Furanone, 5-(hydroxymethyl)- is not detailed in the provided context, methods developed for similar compounds like 5-Hydroxymethyl-2-furaldehyde (5-HMF) can be adapted. sielc.com Such methods typically utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), with UV detection. sielc.com

Table 2: Exemplary Chromatographic Conditions for Furanone Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Capillary column (e.g., DB-Wax) | Helium | Mass Spectrometry (MS) |

| HPLC | Reverse-phase (e.g., Newcrom R1) | Acetonitrile/Water with buffer | UV (e.g., 210 and 275 nm) |

This table provides a general overview of typical conditions used for the analysis of furanone derivatives. sielc.comnist.gov

Chiral Analytical Methods for Enantiomeric Purity Determination

As 2(3H)-Furanone, 5-(hydroxymethyl)- possesses a chiral center at the C5 position, the determination of its enantiomeric purity is of paramount importance, particularly in the synthesis of enantiopure bioactive compounds. Chiral analytical methods are employed to separate and quantify the individual enantiomers, (S)-5-(hydroxymethyl)-2(5H)-furanone and (R)-5-(hydroxymethyl)-2(5H)-furanone.

Chiral Gas Chromatography (chiral GC) is a powerful technique for this purpose. An enantioselective capillary GC analysis has been successfully used to determine the enantiomeric ratio of 5-hydroxymethyl-2(5H)-furanone in a plant extract. nih.gov This analysis revealed a high enantiomeric excess, with the sample containing 96.90% of the (S)-enantiomer and 3.10% of the (R)-enantiomer. nih.gov Chiral columns, which contain a chiral stationary phase, interact differently with each enantiomer, leading to their separation and subsequent quantification. openochem.org

Chiral High-Performance Liquid Chromatography (chiral HPLC) is another widely used technique for enantiomeric separation. chromatographyonline.comamericanpharmaceuticalreview.com Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase to achieve separation of enantiomers. openochem.orgchromatographyonline.com The choice of the chiral stationary phase is critical and depends on the specific properties of the analyte.

NMR spectroscopy can also be adapted for the determination of enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). libretexts.org CSAs form transient diastereomeric complexes with the enantiomers, which can lead to the resolution of otherwise overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer. libretexts.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups in 2(3H)-Furanone, 5-(hydroxymethyl)-. The FTIR spectrum of a related compound, 5‐hydroxymethyl‐2‐furancarboxylic acid, shows characteristic absorption bands that can be extrapolated to the target molecule. researchgate.net Key expected vibrational bands for 2(3H)-Furanone, 5-(hydroxymethyl)- would include:

A strong absorption band corresponding to the C=O stretching of the lactone ring, typically in the range of 1740-1780 cm⁻¹.

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.

Absorptions corresponding to C=C stretching of the furanone ring.

C-O stretching vibrations for the ether linkage in the lactone and the alcohol.

Raman spectroscopy complements FTIR and can provide additional information about the molecular structure. While less commonly reported for this specific compound, a Raman spectrum would also exhibit characteristic peaks for the various functional groups, particularly for the C=C and C=O bonds.

Table 3: Expected Characteristic FTIR Absorption Bands for 2(3H)-Furanone, 5-(hydroxymethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C=O (lactone) | Stretching | 1740-1780 (strong) |

| C=C (alkene) | Stretching | ~1650 |

| C-O (ether/alcohol) | Stretching | 1000-1300 |

This table is based on general principles of infrared spectroscopy and data for similar furanone structures.

Applications in Organic Synthesis and Future Research Directions

Role as a Chiral Building Block in Advanced Organic Synthesis

The 2(5H)-furanone skeleton is a prominent structural motif in numerous bioactive natural products, making it a prime target for synthetic chemists. The C5 position of 5-(hydroxymethyl)-2(3H)-furanone is a stereocenter, and its configuration is crucial for the biological activity of its derivatives. The ability to synthesize or isolate enantiomerically pure forms of this compound allows it to serve as a powerful chiral building block.

The introduction of a chiral substituent at the C5 carbon is a key strategy in developing new compounds with specific biological functions. nih.gov By using a specific enantiomer, such as (5S)-5-(hydroxymethyl)-5-methyldihydro-2(3H)-furanone, chemists can control the stereochemistry of subsequent reactions, which is essential for creating molecules with defined three-dimensional structures. sigmaaldrich.comsigmaaldrich.com This control prevents the formation of racemic mixtures, allowing for the separation of diastereomers and the investigation of compounds with potentially novel biological activities. nih.gov The availability of such chiral furanones from chemical suppliers facilitates their use in early-stage discovery research for academic and industrial laboratories. sigmaaldrich.com

Intermediate in the Total Synthesis of Complex Natural Products

The 2(5H)-furanone core is present in a wide array of natural products, including those with antibacterial, antifungal, and anticancer properties. nih.gov Consequently, 5-(hydroxymethyl)-2(3H)-furanone and its precursors are valuable intermediates in the total synthesis of these complex molecules. The compound itself can be derived from the electrocatalytic oxidation of furfural (B47365), a renewable biomass-derived chemical, to 5-hydroxy-2(5H)-furanone (HFO), which is a key bioactive intermediate. nih.gov

While the direct total synthesis of a specific complex natural product using 5-(hydroxymethyl)-2(3H)-furanone as the starting material is a specialized area of research, the broader utility of its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), is well-documented. HMF is a platform chemical that can be converted into numerous high-value derivatives. mdpi.com One such derivative is 2,5-bis(hydroxymethyl)furan (BHMF), which serves as an intermediate in the synthesis of resins, foams, and pharmaceuticals. mdpi.comnih.gov The transformation of HMF into these versatile building blocks underscores the importance of furan-based compounds as intermediates in the synthesis of a wide range of chemical products. mdpi.com

Development of Biocatalytic Processes and Chemoenzymatic Transformations

In the pursuit of greener and more sustainable chemical manufacturing, significant research has focused on biocatalytic and chemoenzymatic methods for the synthesis and transformation of furan-based compounds. These processes offer high selectivity and operate under mild conditions, avoiding the use of toxic reagents and harsh reaction environments.

Whole-cell biocatalysts have been successfully employed to transform HMF into valuable derivatives. For instance, various microorganisms can selectively oxidize HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or reduce it to 2,5-bis(hydroxymethyl)furan (DHMF). mdpi.comresearchgate.netrsc.org These biotransformations often exhibit excellent yields and selectivity. A substrate-feeding strategy can overcome the toxicity of HMF to microbial cells at high concentrations, making the process scalable. mdpi.com

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis. A notable example is the synthesis of diesters of BHMF, which can be used as bio-based plasticizers. scispace.com This process involves the initial selective reduction of HMF to BHMF using a non-noble metal catalyst, followed by enzymatic esterification catalyzed by an immobilized lipase. scispace.com Enzymatic cascades are also being developed for the valorization of HMF, such as a two-step process involving transamination and oxidation to produce novel functionalized furan (B31954) derivatives. diva-portal.org

Table 1: Selected Biocatalytic Transformations of 5-Hydroxymethylfurfural (HMF)

| Biocatalyst | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pseudochrobactrum sp. B2L & Lysinibacillus sp. B2P | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 99% yield from 200 mM HMF | rsc.org |

| Recombinant E. coli CCZU-K14 | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 96.9% yield from 150 mM HMF | researchgate.net |

| Fusarium striatum | 5-Hydroxymethylfurfural (HMF) | 2,5-di(hydroxymethyl)furan (DHMF) | 95% yield, 98% selectivity | mdpi.com |

| Recombinant Saccharomyces cerevisiae | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | 94% yield, 99% selectivity from 250 mM HMF | nih.gov |

Exploration of Bioactive Derivatives for Targeted Applications

The 2(5H)-furanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. nih.gov Researchers are actively exploring derivatives of 5-(hydroxymethyl)-2(3H)-furanone for various targeted applications, particularly in pharmacology. These derivatives have shown promise as anticancer, antibacterial, antifungal, and antiviral agents. nih.gov

For example, studies on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, prepared from furfuryl alcohol, have demonstrated their potential as cytotoxic agents against cancer cell lines. researchgate.net One amine derivative, in particular, showed potent activity against the HeLa cell line and also exhibited antibacterial properties. researchgate.net Similarly, modifications of the furanone ring, such as the introduction of halogen atoms, can yield compounds with significant bioactivity. Derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanone have been shown to inhibit the growth of various bacteria and parasites. nih.gov

Table 2: Examples of Bioactive 2(5H)-Furanone Derivatives

| Derivative Class | Specific Compound Example | Reported Biological Activity | Reference |

|---|---|---|---|

| Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297) | Cytotoxic against HeLa cancer cell line (IC50 62.37 µg/mL); antibacterial (MIC 250 µg/mL) | researchgate.net |

| 5-(ω-hydroxyalkylamino)-2(5H)-furanones | Not specified | Inhibition of T. cruzi parasite growth | nih.gov |

| 3-Bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Not specified | Active against multiresistant Staphylococcus aureus (MRSA) (MIC 8 µg/mL) | nih.gov |

Emerging Research Frontiers for 2(3H)-Furanone, 5-(hydroxymethyl)-Based Compounds

The future of research on 5-(hydroxymethyl)-2(3H)-furanone and related compounds is expanding into several exciting areas. A primary focus is the continued development of sustainable and efficient synthesis methods. This includes the discovery of new whole-cell biocatalysts and the design of novel enzymatic cascades for the valorization of biomass-derived HMF. rsc.orgdiva-portal.org Electrocatalytic routes that use water as an oxygen source represent another promising frontier for producing furanone intermediates from renewable feedstocks like furfural. nih.gov

In the realm of synthetic applications, research is expected to focus on creating more complex and diverse derivatives. A key direction is the synthesis of 5-substituted derivatives with unique chiral centers to explore new regions of chemical space and identify compounds with enhanced or novel biological activities. nih.gov Furthermore, the use of novel furan-based building blocks, such as 5,5′-bis(hydroxymethyl)furoin, for the enzymatic synthesis of bio-based oligoesters and polymers is an emerging field that could lead to new sustainable materials. rsc.org The inherent reactivity and versatile functionality of the 5-(hydroxymethyl)-2(3H)-furanone core ensure that it will remain a central molecule in the advancement of green chemistry, materials science, and drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2(3H)-furanone derivatives, and how can they be adapted for 5-(hydroxymethyl) substitution?

- Methodology : The synthesis of 2(3H)-furanone derivatives often involves cyclization or oxidation of precursor compounds. For example, 3-methyl-2(5H)-furanone is synthesized via formic acid-mediated isomerization of intermediates like 2-(3-methylfuryl) tetramethyldiamidophosphate, followed by distillation . Adapting this for 5-(hydroxymethyl) substitution may require introducing hydroxymethyl groups via hydroxylation or protective group strategies. Key steps include monitoring peroxide formation during oxidation (using ferrous ammonium sulfate and thiocyanate tests) and optimizing reaction times to balance isomerization and oxidation .

Q. How is the structural characterization of 2(3H)-furanone derivatives performed?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. For example, in 5-ethyl-2(5H)-furanone, NMR data (δ 4.2–5.0 ppm for lactone protons) help distinguish between regioisomers . Infrared (IR) spectroscopy identifies functional groups (e.g., lactone C=O stretching at ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What are the stability considerations for 2(3H)-furanone intermediates during synthesis?

- Methodology : Intermediates like phosphorylated furans are sensitive to temperature and moisture. For instance, 2-(3-methylfuryl) tetramethyldiamidophosphate decomposes at elevated temperatures, forming dimethylformamide (DMF) as a byproduct. Stabilization involves using anhydrous solvents (e.g., methylene chloride distilled over P₂O₅) and maintaining reaction temperatures below 25°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-(hydroxymethyl)-2(3H)-furanone in ring-opening reactions?

- Methodology : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the lactone ring in 5-ethyl-2(5H)-furanone has a LUMO localized on the carbonyl carbon, making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of 2(3H)-furanone derivatives?

- Methodology : Bioactivity discrepancies (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended. For 3-acetyl-2(5H)-furanone, varying acetyl group placement and comparing IC₅₀ values across cell lines (e.g., MTT assays) can clarify mechanisms .

Q. How do steric and electronic effects influence the regioselectivity of 2(3H)-furanone derivatization?

- Methodology : Steric effects dominate in bulky substituents (e.g., 5-hexyldihydro-3-methylene derivatives), where alkyl chains hinder reactivity at the γ-position. Electronic effects are probed via Hammett plots using para-substituted aryl groups. For example, electron-withdrawing groups on 5-phenyl derivatives increase lactone ring electrophilicity, favoring nucleophilic addition at C-4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.